3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione
Overview
Description
3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring fused with a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its versatile biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
The presence of nitrogen in the heterocyclic rings affects the lipophilicity of the compounds, as evidenced by the lower logp values of pyrrolidine and pyrrole, and the solvent accessible surface area (sasa) fisa and fosa values .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione is known to interact with various enzymes, proteins, and other biomolecules . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring positively affects the anticonvulsant activity .
Cellular Effects
Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Molecular Mechanism
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Dosage Effects in Animal Models
Some pyrrolidine derivatives have been evaluated for their anticonvulsant and antinociceptive activities in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrolidine with maleic anhydride under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as an anticonvulsant, antinociceptive, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A closely related compound with similar structural features and biological activities.
Pyrrolidine-2-one: Another derivative with distinct pharmacological properties.
Prolinol: A related compound used in various chemical and biological applications.
Uniqueness
3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine ring and a pyrrolidine-2,5-dione moiety, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multiple biological targets makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-6(8(12)9-7)10-3-1-2-4-10/h6H,1-5H2,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFVTJYDSSDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.